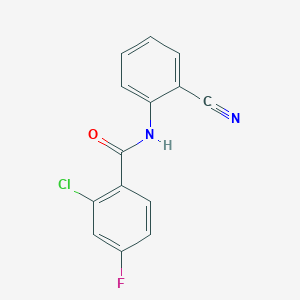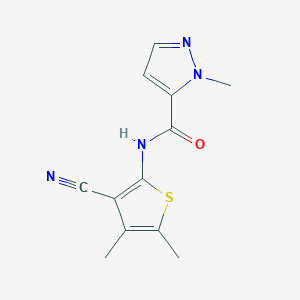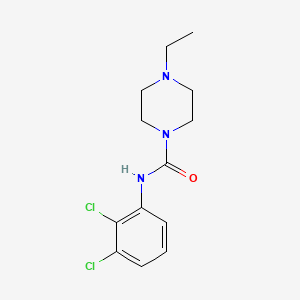
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide specifically targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation by transmitting signals from the B-cell receptor to downstream signaling pathways. Inhibition of BTK by 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide leads to the suppression of B-cell activation and proliferation, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to induce apoptosis in B-cells and inhibit B-cell proliferation. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. In addition, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its specificity for BTK, which reduces the risk of off-target effects. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, one of the limitations of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide. One direction is to investigate the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is to explore the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide involves a multistep process that starts with the reaction of 2-chloro-4-fluoroaniline with 2-cyanophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroacetamide to form the final product. The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has shown potent anti-tumor activity and can induce apoptosis in B-cells. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-12-7-10(16)5-6-11(12)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRAZLQCAMYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5330253.png)
![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
![1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5330262.png)
![ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330272.png)
![1-benzyl-N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5330276.png)

![8-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330295.png)
![9-[(5-methoxy-1H-indol-2-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330301.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5330311.png)
![N-benzyl-N'-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5330319.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5330324.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)